molecular formula C13H19NO2 B2739535 [4-(3-Methoxyphenyl)oxan-4-yl]methanamine CAS No. 868849-49-4

[4-(3-Methoxyphenyl)oxan-4-yl]methanamine

Cat. No.: B2739535
CAS No.: 868849-49-4
M. Wt: 221.3
InChI Key: VCRKYGDZXSUHJM-UHFFFAOYSA-N
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Description

[4-(3-Methoxyphenyl)oxan-4-yl]methanamine is a secondary amine featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 3-methoxyphenyl group and a methanamine moiety. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structure combines the lipophilic oxane ring with the electron-rich 3-methoxyphenyl group, which may enhance binding interactions in biological targets .

Properties

IUPAC Name

[4-(3-methoxyphenyl)oxan-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-4-2-3-11(9-12)13(10-14)5-7-16-8-6-13/h2-4,9H,5-8,10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRKYGDZXSUHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCOCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Methoxyphenyl)oxan-4-yl]methanamine typically involves the reaction of 3-methoxyphenylacetonitrile with an appropriate oxirane derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, followed by the addition of a suitable amine.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

[4-(3-Methoxyphenyl)oxan-4-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(3-Methoxyphenyl)oxan-4-yl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(3-Methoxyphenyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • [4-(4-Methoxyphenyl)oxan-4-yl]methanamine : Replacing the 3-methoxy substituent with a 4-methoxy group alters the electronic distribution of the phenyl ring. The para-substitution may improve steric alignment in protein binding pockets compared to the meta-substituted analog, as seen in carbamoyl derivatives .

Heteroaryl vs. Aryl Modifications

  • [4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine : Replacing the phenyl ring with a pyridinyl group introduces a nitrogen atom, which can participate in hydrogen bonding. This modification is critical in kinase inhibitors like GSK-3β, where heteroaromatic systems improve selectivity .

Functional Group Variations

  • {4-[(3-Methoxyphenyl)methyl]oxan-4-yl}methanamine hydrochloride : The 3-methoxyphenyl group is connected via a methylene bridge rather than directly to the oxane ring. This increases molecular flexibility and may reduce conformational strain in binding pockets .
  • [4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride : The methoxy group is attached to the oxane’s methylene group, creating a branched structure. This could alter metabolic stability compared to the linear analog .

Physicochemical Properties

Compound Name Molecular Weight log P (Calculated) Key Structural Feature
[4-(3-Methoxyphenyl)oxan-4-yl]methanamine 235.31 ~2.1 Direct 3-methoxy-phenyl substitution
[4-(4-Methoxyphenyl)oxan-4-yl]methanamine 235.31 ~2.1 Para-substitution
[4-(3-Chlorophenyl)oxan-4-yl]methanamine 225.70 ~2.8 Electron-withdrawing Cl substituent
[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine 236.29 ~1.5 Pyridine heterocycle

Notes:

  • Chloro-substituted analogs exhibit higher log P values, suggesting reduced aqueous solubility .
  • Pyridinyl derivatives generally have lower log P due to the polarizable nitrogen atom .

Biological Activity

[4-(3-Methoxyphenyl)oxan-4-yl]methanamine, a compound with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of approximately 221.295 g/mol, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound through various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₉NO₂
  • Molecular Weight : 221.295 g/mol
  • CAS Number : 868849-49-4

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity
  • Enzyme Inhibition
  • Neuroprotective Effects
  • Anti-inflammatory Properties

Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)Method Used
This compoundTBDDPPH Assay
Ascorbic Acid50DPPH Assay
Curcumin30DPPH Assay

Note: TBD indicates that specific data for this compound is yet to be determined.

Enzyme Inhibition

Enzyme inhibition studies indicate that this compound may inhibit key enzymes involved in metabolic pathways and disease processes.

Enzymatic Activity Data

Research has shown promising results in inhibiting enzymes such as:

  • α-glucosidase : Important for carbohydrate metabolism.
  • Pancreatic lipase : Plays a role in fat digestion.

Table 2: Enzyme Inhibition IC50 Values

EnzymeIC50 (µg/mL)Reference
α-glucosidaseTBDStudy A
Pancreatic lipaseTBDStudy B

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in several studies focusing on neurodegenerative diseases.

The compound may exert neuroprotective effects through:

  • Modulation of oxidative stress pathways.
  • Inhibition of inflammatory mediators in the brain.

Anti-inflammatory Properties

Inflammation is a key component in many chronic diseases. The anti-inflammatory effects of this compound have been documented, suggesting its potential use in treating inflammatory conditions.

Case Studies

  • Study on Inflammatory Markers : A study indicated that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines.
  • Animal Model Research : In vivo studies demonstrated decreased inflammation in models of arthritis.

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